2-(2-Fluorophenyl)ethane-1-sulfonamide
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJUKWMNLOFXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCS(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740055 | |
| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919354-05-5 | |
| Record name | 2-(2-Fluorophenyl)ethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonamide Formation via Reaction of 2-Fluoroaniline with Sulfonyl Chlorides
A common synthetic route to sulfonamides involves the reaction of an aniline derivative with a sulfonyl chloride under basic conditions. For 2-(2-fluorophenyl)ethane-1-sulfonamide, the key step is the sulfonylation of 2-fluoroaniline or related intermediates with ethanesulfonyl chloride.
$$
\text{2-Fluoroaniline} + \text{Ethanesulfonyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$
- Base: Triethylamine or other organic bases are typically used to neutralize the hydrogen chloride formed.
- Solvent: Dichloromethane (DCM), toluene, or other aprotic solvents.
- Temperature: Usually carried out at room temperature to mild heating (0–50°C).
This method is supported by literature showing sulfonamide synthesis via condensation of anilines with sulfonyl chlorides in the presence of triethylamine in DCM, yielding products in good yields.
Direct Sulfonation of 2-Fluoroaniline with Sulfonating Agents
An alternative approach involves the reaction of 2-fluoroaniline with sulfonating agents such as methanesulfonyl chloride or ethanesulfonyl chloride at elevated temperatures, often in the presence of polar aprotic solvents like N,N-dimethylformamide (DMF).
Key Process Parameters from Patent US20030236437A1:
| Parameter | Details |
|---|---|
| Reactants | Aniline derivative (2-fluoroaniline), Sulfonyl chloride (e.g., ethanesulfonyl chloride) |
| Solvent | Toluene (preferred), xylene, diethylbenzene, DMF (catalytic amounts) |
| Temperature | 120°C to 160°C (preferably 125°C to 150°C) |
| Reaction Time | 3 to 7 hours (preferably 4 to 7 hours) |
| Molar Ratio (Sulfonyl chloride:Aniline) | 1.5 to 6 equivalents (preferably 1.5 to 4) |
| DMF Ratio | 0.001 to 0.09 molar equivalents relative to aniline |
- The aniline and sulfonyl chloride are reacted in toluene with a catalytic amount of DMF.
- The reaction mixture is heated to about 140–145°C.
- Hydrogen chloride gas evolved is vented.
- The reaction progress is monitored by gas chromatography.
- After completion, the mixture is cooled, diluted with toluene, and washed with water to isolate the sulfonamide product.
This high-temperature sulfonylation method is industrially viable for large-scale synthesis, providing good conversion and purity.
Multi-Step Synthetic Routes Involving Sulfonyl Chloride Intermediates and Reduction
In more complex synthetic schemes, sulfonamides are prepared via multi-step sequences involving:
- Preparation of sulfonyl chlorides from sulfonic acids using thionyl chloride.
- Friedel–Crafts acylation to introduce aryl groups.
- Sequential reductions using sodium borohydride or iron powder.
- Condensation of anilines with sulfonyl chlorides in the presence of triethylamine.
For example, in the synthesis of (E)-N-aryl-2-arylethenesulfonamides, condensation of anilines with 2-arylethenesulfonyl chlorides in dichloromethane with triethylamine yielded sulfonamides in good yields. Although this example involves arylethenesulfonyl chlorides, the methodology is adaptable to ethanesulfonyl chloride derivatives.
Reaction Conditions and Catalysts
- Catalysts: Small amounts of N,N-dimethylformamide (DMF) act as catalysts in sulfonylation reactions.
- Temperature Control: Maintaining reaction temperature between 120°C and 160°C is crucial for optimal conversion.
- Pressure: Slightly elevated pressures (14–17 psig) may be used to control volatile byproducts.
- Workup: Post-reaction, the mixture is cooled and subjected to aqueous washing to remove impurities and isolate the sulfonamide.
Summary Table of Preparation Parameters
Research Findings and Optimization Notes
- The presence of fluorine on the phenyl ring influences the reactivity and binding properties of the sulfonamide.
- Reaction optimization involves balancing sulfonyl chloride equivalents and catalyst amounts to maximize yield and minimize side reactions.
- High-temperature sulfonylation with DMF as catalyst enhances reaction rate and product purity.
- Workup procedures involving aqueous extraction and organic solvent washes are critical for isolating pure sulfonamide.
Chemical Reactions Analysis
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines or sulfonic acids. This reactivity is critical for modifying the compound’s biological activity.
Conditions :
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours.
-
Basic Hydrolysis : 2M NaOH at 80°C for 8 hours.
Example :
Yield : ~85% under optimized conditions.
Nucleophilic Substitution
The fluorine atom at the ortho position on the phenyl ring participates in nucleophilic aromatic substitution (SₙAr) due to electron-withdrawing effects from the sulfonamide group.
Key Reactions :
Mechanism :
The reaction proceeds via a two-step addition–elimination pathway, where the amine attacks the activated aromatic ring, followed by fluoride elimination .
Oxidation Reactions
The sulfonamide group is resistant to oxidation, but the ethane chain and aromatic ring can undergo oxidative modifications.
Examples :
-
Side-Chain Oxidation :
Yield : 63%.
-
Aromatic Ring Oxidation :
Under strong oxidizers (e.g., CrO₃), the fluorophenyl group forms quinone derivatives, though this is less common due to fluorine’s stability.
Reductive Coupling
The sulfonamide participates in reductive cross-coupling reactions with nitroarenes to form biaryl sulfonamides, a method useful in drug discovery .
Conditions :
Halogenation
The ethane chain undergoes bromination under radical conditions, enabling further functionalization.
Conditions :
-
N-Bromosuccinimide (NBS, 1.1 equiv), Diisopropyl azodicarboxylate (5% mol), hexane, 25°C, 6h .
Product :
Multi-Component Reactions
In DMSO or DMF, the compound participates in Passerini reactions to form α-acyloxy amides, useful in combinatorial chemistry .
Example :
Thermal Rearrangements
Under elevated temperatures (>100°C), sulfonamide groups undergo 1,3-migrations, forming regioisomers. This is observed in DMF with K₂CO₃ .
Example :
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-(2-Fluorophenyl)ethane-1-sulfonamide serves as a crucial building block in the synthesis of more complex organic molecules. Its sulfonamide group can participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
- Enzyme Inhibition Studies : The compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This property is particularly relevant in studies involving metabolic pathways and drug design .
- Protein Binding Studies : Due to its structural characteristics, it is also used in studies examining protein-ligand interactions, which are critical for understanding biological processes and drug development.
Medicine
- Therapeutic Potential : Research has highlighted its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. For instance, sulfonamides have been traditionally used as antibiotics; thus, derivatives like this compound may exhibit similar or enhanced effects against bacterial infections .
- Anticancer Activity : A related study demonstrated that certain sulfonamides exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were shown to disrupt microtubule formation in cancer cells, indicating their potential as anticancer agents .
Industry
- Specialty Chemicals Development : In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific properties tailored for various applications. Its unique chemical structure allows for modifications that enhance performance in specific industrial processes .
Case Study 1: Enzyme Inhibition
A study investigated the enzyme inhibitory effects of sulfonamide derivatives on carbonic anhydrase. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibition potency. This highlights the importance of structural variations in developing effective enzyme inhibitors .
Case Study 2: Anticancer Research
Research involving a series of novel arylsulfamoylacetic acids demonstrated significant anticancer activity against resistant cancer cell lines. The compounds were tested for cytotoxicity with IC50 values ranging from 5 to 10 nM, showcasing their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
2-(4-Fluorophenyl)ethane-1-sulfonamide Molecular Formula: C₈H₁₀FNO₂S (identical to the target compound). Key Difference: Fluorine at the para position.
2-(3-Fluorophenoxy)ethane-1-sulfonamide Molecular Formula: C₈H₁₀FNO₃S. Key Difference: Fluorine on a phenoxy group (linked via oxygen). Impact: The oxygen linker increases polarity and may enhance solubility in polar solvents. The meta-fluoro substitution on the phenoxy group could alter metabolic stability compared to direct phenyl attachment .
Halogen-Substituted Analogs
2-(2-Bromophenyl)ethane-1-sulfonamide Molecular Formula: C₈H₁₀BrNO₂S. Key Difference: Bromine replaces fluorine at the ortho position. Impact: Bromine’s larger atomic radius (1.85 Å vs. However, its lower electronegativity may reduce electronic effects on the sulfonamide group .
Complex Derivatives
N-(2-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)ethane-1-sulfonamide Molecular Formula: C₁₄H₂₂FN₃O₄S₂. Key Difference: Incorporates a piperazine ring and dual sulfonamide groups. The dual sulfonamide groups may enable multi-target interactions but could reduce selectivity .
Substituents with Bulky or Hydrophilic Groups
2-(Adamantan-1-yl)ethane-1-sulfonamide Molecular Formula: C₁₂H₁₉NO₂S. Key Difference: Adamantane substituent. Impact: The rigid, hydrophobic adamantane group enhances lipophilicity, favoring blood-brain barrier penetration. However, steric hindrance may limit binding to flat active sites .
2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonamide Molecular Formula: C₁₀H₂₃NO₅S. Key Difference: Polyether chain. Impact: The ethylene glycol chain improves aqueous solubility (liquid at room temperature) but may reduce membrane permeability due to increased hydrophilicity .
Comparative Data Table
Key Research Findings
- Steric vs. Electronic Trade-offs : Bromine analogs (e.g., 2-(2-bromophenyl)ethane-1-sulfonamide) prioritize steric bulk over electronegativity, which may be advantageous in hydrophobic binding pockets but less effective in polar environments .
- Structural Complexity : Derivatives like the piperazine-containing compound () demonstrate how added functional groups expand pharmacological scope but introduce synthetic and selectivity challenges .
Biological Activity
2-(2-Fluorophenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a sulfonamide functional group attached to an ethane backbone with a fluorophenyl substituent. This compound has garnered interest due to its potential biological activities, particularly as an antibacterial agent. The presence of the fluorine atom at the ortho position of the phenyl ring enhances its chemical reactivity and biological efficacy.
The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria. By blocking this pathway, the compound effectively impedes bacterial growth and replication, making it a valuable candidate in antibacterial therapy .
Biological Activity and Applications
Research indicates that this compound exhibits significant antibacterial properties. The fluorine atom may enhance its lipophilicity, potentially improving its pharmacokinetic profile compared to other sulfonamides. The compound's interactions with various biological targets, including enzymes involved in bacterial metabolism, further underscore its therapeutic potential .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other sulfonamides:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(3-Fluorophenyl)ethane-1-sulfonamide | Similar ethane backbone; different fluorine position | May exhibit different biological activities due to substitution position |
| Sulfanilamide | Classic sulfonamide structure without fluorine | Established antibacterial properties; lacks fluorine influence |
| 4-Aminobenzenesulfonamide | Contains an amino group instead of fluorine | Different mechanism of action; primarily used in dye synthesis |
| Benzene-1-sulfonamide | Simple aromatic sulfonamide | Lacks alkyl chain; limited solubility and reactivity compared to ethane derivatives |
The synthesis of this compound can be achieved through various chemical reactions, including oxidation, reduction, and substitution reactions. The sulfonamide group is known for its reactivity in transformations that can lead to the formation of more complex organic molecules .
Chemical Reactions
- Oxidation : Can form sulfonic acids under strong oxidizing conditions.
- Reduction : Converts the sulfonamide group to an amine group.
- Substitution : The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Q & A
Basic Research Question
- Recrystallization : Use mixed solvents (e.g., acetic acid:water, 1:1) to balance solubility and polarity .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) separates sulfonamides from byproducts.
- TLC Monitoring : R values (~0.3–0.5 in ethyl acetate/hexane) guide fraction collection.
Key Considerations : - Avoid prolonged heating to prevent sulfonamide decomposition.
- High-purity solvents (>99.9%) minimize impurities.
What challenges arise in determining the crystal structure of this compound, and how can SHELX tools address them?
Advanced Research Question
Challenges :
- Disorder in Fluorophenyl Groups : Dynamic fluorine atoms complicate electron density maps.
- Hydrogen Bonding Networks : NH and sulfonyl groups form intricate intermolecular interactions.
SHELX Solutions : - SHELXL Refinement : Anisotropic displacement parameters model fluorine disorder.
- TWIN Commands : Handle twinned crystals common in polar space groups.
- HKLF 4 Format : Process high-resolution data (<1.0 Å) for precise bond-length analysis .
How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
Advanced Research Question
SAR Parameters :
- Substituent Position : Compare 2-fluoro vs. 4-fluoro analogs for target affinity.
- Sulfonamide Modifications : Replace NH with morpholine or piperidine groups to alter solubility.
Methodology :
Synthesize derivatives (e.g., 2-(2,3-difluorophenyl) analogs) .
Test in vitro activity (e.g., enzyme inhibition assays).
Correlate with computational docking scores.
Case Study: Morpholine-substituted sulfonamides show improved kinase inhibition due to enhanced hydrogen bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
